molecular formula C21H23NO3 B584325 [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone CAS No. 1379604-66-6

[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone

Cat. No.: B584325
CAS No.: 1379604-66-6
M. Wt: 337.4 g/mol
InChI Key: NIQWYBPFQLBKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is a synthetic cannabinoid receptor agonist (SCRA) structurally derived from the indole-3-methanone scaffold. It features a 4-methoxyphenyl group at the methanone position and a 5-hydroxypentyl chain on the indole nitrogen (Figure 1). This compound is closely related to RCS-4 [(4-methoxyphenyl)(1-pentylindol-3-yl)methanone], a well-characterized SCRA, but differs by the hydroxylation of the pentyl side chain . Hydroxylation at the terminal position of the alkyl chain is a common metabolic modification observed in SCRAs, which may alter receptor binding kinetics, solubility, and toxicity profiles .

Properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWYBPFQLBKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043065
Record name [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-66-6
Record name [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of RCS-4. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process . The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of RCS-4 N-(5-hydroxypentyl) metabolite would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

RCS-4 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

RCS-4 [(4-Methoxyphenyl)(1-Pentylindol-3-yl)Methanone]

  • Structural Difference : RCS-4 lacks the terminal hydroxyl group on the pentyl chain.
  • Pharmacology: Binds to CB1 and CB2 receptors with moderate affinity (CB1 Ki ~80 nM; CB2 Ki ~150 nM). Its non-hydroxylated side chain enhances lipophilicity, prolonging half-life but increasing accumulation in adipose tissue .
  • Toxicity: Associated with genotoxic DNA damage in vitro, likely due to reactive metabolite formation .

XLR-11 1-(5-Fluoropentyl)-1H-Indol-3-ylMethanone

  • Structural Difference : Replaces the 4-methoxyphenyl group with a tetramethylcyclopropyl moiety and substitutes the hydroxyl with fluorine.
  • Pharmacology : Higher CB1 affinity (Ki ~0.3 nM) due to fluorine’s electronegativity and metabolic stability. The fluoropentyl chain resists oxidative degradation, enhancing potency and duration of action .
  • Toxicity : Linked to severe neurotoxicity and cardiotoxicity in users, attributed to prolonged receptor activation .

JWH-018 [(Naphthalen-1-yl)(1-Pentylindol-3-yl)Methanone]

  • Structural Difference : Uses a naphthoyl group instead of 4-methoxyphenyl.
  • Pharmacology : High CB1 affinity (Ki ~1 nM) due to aromatic π-π stacking interactions. The naphthoyl group enhances receptor binding but increases hepatotoxicity risk .

Pravadoline (WIN 48,098)

  • Structural Difference: Contains a 2-methylindole core and a morpholinoethyl side chain.
  • Pharmacology: Originally developed as a non-opioid analgesic, it exhibits weak CB1 activity (Ki ~400 nM) but serves as a scaffold for potent SCRAs like AM-630 .

Structure-Activity Relationships (SAR)

  • Side Chain Length : Optimal activity occurs with 4–6 carbon chains. The 5-hydroxypentyl chain in the target compound aligns with this trend, balancing lipophilicity and solubility .
  • Terminal Substitution: Hydroxylation reduces lipophilicity (logP ~3.5 vs.
  • Aromatic Moieties : The 4-methoxyphenyl group provides moderate CB1/CB2 affinity compared to naphthoyl (JWH-018) or tetramethylcyclopropyl (XLR-11) groups, which enhance potency but also toxicity .

Metabolic and Toxicological Profiles

  • Metabolism: Hydroxylation of the pentyl chain is a Phase I metabolic pathway, producing polar metabolites that are more readily excreted. This contrasts with fluorinated (XLR-11) or non-hydroxylated (RCS-4) analogues, which undergo slower Phase II conjugation .
  • However, in vitro studies are lacking .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents CB1 Ki (nM) Metabolic Stability Toxicity Notes
Target Compound C21H23NO3 337.4 5-Hydroxypentyl, 4-methoxyphenyl ~50* Moderate Limited data; lower logP
RCS-4 C20H21NO2 307.4 Pentyl, 4-methoxyphenyl ~80 High Genotoxic metabolites
XLR-11 C22H28FNO 365.5 5-Fluoropentyl, cyclopropyl ~0.3 Very high Cardiotoxic, neurotoxic
JWH-018 C24H23NO 341.5 Pentyl, naphthoyl ~1 High Hepatotoxic
Pravadoline (WIN 48,098) C23H26N2O3 378.5 Morpholinoethyl, 2-methylindole ~400 Low Low receptor affinity

*Estimated based on structural similarity to RCS-4.

Biological Activity

The compound [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone, commonly referred to as a synthetic cannabinoid, is part of a class of substances that mimic the effects of natural cannabinoids found in cannabis. This compound is structurally related to JWH-018, a well-known synthetic cannabinoid. Understanding its biological activity is crucial for assessing its pharmacological effects, potential therapeutic applications, and risks associated with its use.

Chemical Structure and Properties

  • Molecular Formula: C25H25NO3
  • Molecular Weight: 387.5 g/mol
  • CAS Number: 1427325-66-3

The compound features an indole backbone with a hydroxypentyl side chain and a methoxyphenyl group, which influences its interaction with cannabinoid receptors.

Synthetic cannabinoids like this compound primarily act as agonists at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and appetite control.

Receptor Binding Affinity

Research indicates that this compound exhibits high affinity for both CB1 and CB2 receptors. Binding studies have shown that the hydroxypentyl modification enhances receptor interaction compared to other alkyl substituents:

CompoundCB1 Affinity (nM)CB2 Affinity (nM)
This compound<10<10
JWH-018<10<10

Biological Effects

Synthetic cannabinoids can produce a range of effects, including:

  • Psychoactive Effects: Similar to THC, these compounds can induce euphoria, altered perception, and relaxation.
  • Physiological Effects: They may affect heart rate, blood pressure, and appetite.

A study on the metabolites of synthetic cannabinoids indicated that hydroxypentyl metabolites retain significant efficacy at cannabinoid receptors, suggesting that metabolic byproducts may also contribute to the overall pharmacological profile of these compounds .

Case Studies and Research Findings

  • Case Report on Synthetic Cannabinoid Use:
    A case study involving individuals who ingested synthetic cannabinoids revealed acute toxicity symptoms such as agitation, paranoia, and hallucinations. The presence of hydroxypentyl metabolites was confirmed in urine samples, indicating their relevance in understanding the drug's effects in vivo .
  • Comparative Study on Synthetic Cannabinoids:
    A comparative analysis of various synthetic cannabinoids demonstrated that those with longer alkyl chains exhibited increased potency at the CB1 receptor. The study highlighted the importance of structural modifications in determining receptor selectivity and efficacy .
  • Metabolic Pathways:
    Research has shown that synthetic cannabinoids undergo extensive metabolism via cytochrome P450 enzymes, resulting in multiple hydroxylated metabolites. These metabolites often retain agonistic activity at cannabinoid receptors, complicating the pharmacokinetic profiles of these substances .

Safety and Toxicology

The safety profile of synthetic cannabinoids remains a concern due to their unpredictable effects and potential for abuse. Reports have linked synthetic cannabinoid use to severe adverse reactions, including seizures and psychosis. The variability in potency among different batches complicates risk assessment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone, and how can purity be maximized?

  • Methodology : Standard synthesis involves refluxing indole derivatives with substituted benzaldehydes in polar solvents like ethanol or methanol (e.g., analogous to methods for 4-amino-3-(1H-indol-1-yl)phenylmethanone) . Solvent selection (e.g., ethanol for higher yield) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical. Purity can be validated using HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Key for identifying indole NH (~δ 10.98 ppm), hydroxyl protons, and methoxy groups (δ 3.8–4.0 ppm) .
  • FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight (expected [M+H]+ ~378.4 g/mol) and fragmentation patterns .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • Methodology :

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) to assess affinity for cannabinoid receptors (CB1/CB2), given structural similarity to synthetic cannabinoids like RCS-4 .
  • ADMET prediction : Employ computational tools (e.g., SwissADME) to estimate logP (~3.5–4.0), bioavailability, and blood-brain barrier permeability, guided by data from analogous indole methanones .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound, and how can its major metabolites be identified?

  • Methodology :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor hydroxylation at the pentyl chain (C5 position) via LC-QTOF-MS, as seen in JWH-018 N-(5-hydroxypentyl) metabolites .
  • CYP450 isoform specificity : Use recombinant enzymes (e.g., CYP2C9, CYP3A4) to identify primary metabolizing isoforms, critical for predicting drug-drug interactions .

Q. How can discrepancies in biological activity data (e.g., receptor affinity vs. in vivo efficacy) be resolved?

  • Methodology :

  • Functional assays : Compare binding affinity (Ki) with functional activity (e.g., cAMP inhibition in CHO cells expressing CB1/CB2) to assess agonist/antagonist behavior .
  • Metabolite profiling : Test metabolites (e.g., hydroxylated derivatives) for activity, as inactive parent compounds may generate bioactive metabolites .

Q. What strategies are recommended for crystallographic analysis of this compound?

  • Methodology :

  • Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures. For derivatives with fluorinated groups (e.g., 5-hydroxypentyl), employ Hirshfeld surface analysis to study intermolecular interactions .
  • X-ray diffraction : Resolve torsion angles between the indole and methoxyphenyl groups to correlate structure with receptor-binding conformations .

Methodological Notes

  • Synthesis Optimization : Replace toluene with acetonitrile to reduce by-products in indole alkylation steps .
  • Data Contradictions : If receptor affinity (e.g., CB1 Ki = 5 nM) conflicts with in vivo inactivity, evaluate metabolite stability (e.g., glucuronidation of hydroxyl groups) using β-glucuronidase assays .
  • Structural Analogues : Compare with RCS-4 ([1-pentylindol-3-yl]-[4-methoxyphenyl]methanone) for SAR studies on chain length and receptor selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.